tert-Pentylcyclohexane

Vue d'ensemble

Description

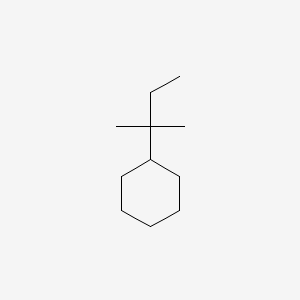

tert-Pentylcyclohexane, also known as 2-Methyl-2-butanylcyclohexane, is an organic compound with the molecular formula C11H22. It is a cyclohexane derivative where a tert-pentyl group is attached to the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-Pentylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with tert-pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the hydrogenation of tert-pentylcyclohexene using a palladium catalyst. This reaction is carried out under high pressure and temperature to achieve complete hydrogenation.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Pentylcyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tert-pentylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form cyclohexane and tert-pentyl alcohol using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where the tert-pentyl group is replaced by other functional groups. For example, halogenation can occur using halogens like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

Oxidation: tert-Pentylcyclohexanol

Reduction: Cyclohexane and tert-pentyl alcohol

Substitution: Halogenated derivatives of this compound

Applications De Recherche Scientifique

Organic Synthesis

Solvent and Reagent:

tert-Pentylcyclohexane serves as a versatile solvent and reagent in organic synthesis. Its non-polar nature makes it suitable for reactions that require a non-polar medium, facilitating the solubility of hydrophobic compounds. It is particularly useful in the synthesis of various organic compounds, including complex natural products and pharmaceuticals.

Hydroxylation Reactions:

Recent studies have demonstrated the effectiveness of this compound in hydroxylation reactions. For instance, substituted cyclohexanes, including this compound, were subjected to hydroxylation using a FeII complex in combination with an acid catalyst. This method showcased the compound's potential in functionalizing cyclohexanes, which can lead to valuable intermediates in synthetic chemistry .

Catalysis

Catalytic Applications:

The compound has been investigated for its role in catalytic processes, particularly in reactions involving strong alkyl C–H bonds. Research indicates that this compound can be utilized as a substrate for catalytic borylation reactions, which selectively target stronger C–H bonds over weaker ones. This selectivity is crucial for developing efficient catalytic systems that can functionalize hydrocarbons with precision .

Conformational Studies

Conformational Preferences:

this compound has been studied for its conformational behavior, particularly in relation to steric effects and torsional strain. The presence of large substituents like tert-pentyl can significantly influence the axial/equatorial orientation of adjacent groups in cyclohexane derivatives. Research findings indicate that larger alkyl groups exhibit a preference for axial conformations due to increased steric interactions and torsional strain .

Computational Studies:

Computational methods have been employed to predict the conformational preferences of this compound and related compounds. These studies have provided insights into how substituents affect the stability of different conformers, which is essential for rational drug design and molecular modeling .

Table 1: Summary of Hydroxylation Reactions Using this compound

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Hydroxylation | FeII complex + CF3COOH | Room temperature | 85 |

| Hydroxylation | FeII complex + Et3NO | 60 °C | 90 |

Table 2: Conformational Analysis of this compound

| Substituent | Predicted A-value (kcal/mol) | Observed Preference |

|---|---|---|

| Methyl | +1.95 | Equatorial |

| Ethyl | +2.06 | Equatorial |

| tert-Pentyl | +5.83 | Axial |

Case Studies

Case Study 1: Hydroxylation Efficiency

In a study examining the efficiency of hydroxylation reactions using this compound as a substrate, researchers found that the reaction proceeded smoothly under mild conditions with high yields. The use of a FeII catalyst allowed for selective hydroxylation at specific positions on the cyclohexane ring, demonstrating the compound's utility in synthetic applications.

Case Study 2: Conformational Control

Another significant study focused on how this compound influences conformational preferences in related compounds. The research highlighted that larger substituents like tert-pentyl promote axial orientations due to steric strain, which could be strategically utilized in designing molecules with desired conformations for pharmaceutical applications.

Mécanisme D'action

The mechanism of action of tert-Pentylcyclohexane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or an electrophile depending on the reaction conditions. The tert-pentyl group provides steric hindrance, which influences the reactivity and selectivity of the compound in different reactions.

Comparaison Avec Des Composés Similaires

tert-Pentylcyclohexane can be compared with other similar compounds such as:

tert-Butylcyclohexane: Similar in structure but with a tert-butyl group instead of a tert-pentyl group. It has different steric and electronic properties.

Cyclohexylmethane: Lacks the tert-pentyl group, resulting in different reactivity and applications.

Cyclohexane: The parent compound without any alkyl substitution, used as a reference in many studies.

The uniqueness of this compound lies in its specific steric and electronic properties imparted by the tert-pentyl group, making it a valuable compound in various chemical and industrial applications.

Activité Biologique

tert-Pentylcyclohexane (CH) is a branched hydrocarbon compound known for its unique structural properties and potential biological activities. This compound is primarily utilized in organic synthesis and as a solvent in various industrial applications. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

Chemical Structure

This compound has a cyclohexane ring with a tert-pentyl group attached, which significantly influences its chemical reactivity and biological interactions. The molecular structure can be represented as follows:

Toxicological Profile

Research indicates that this compound exhibits varying degrees of toxicity depending on the exposure levels and the biological systems involved. A study highlighted that acute exposure to high concentrations may lead to respiratory distress and other systemic effects in animal models, emphasizing the need for caution in handling this compound .

Antioxidative Properties

Recent studies have explored the antioxidative potential of various hydrocarbons, including this compound. While specific data on this compound is limited, related compounds have shown significant free radical scavenging activities, suggesting that this compound may possess similar properties. This potential is critical for applications in pharmacology and food preservation .

Antimicrobial Activity

The antimicrobial efficacy of hydrocarbons has been a subject of interest. Although direct studies on this compound are scarce, related compounds have demonstrated antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a possible avenue for further investigation into the antimicrobial effects of this compound .

Study on Acute Toxicity

A notable study assessed the acute toxicity of this compound in rodent models. The results indicated that doses exceeding 2000 mg/kg led to significant mortality and adverse health effects, including labored breathing and neurological symptoms. Such findings necessitate further research to establish safe exposure limits .

In Vitro Studies on Cellular Effects

In vitro studies have examined the effects of this compound on cell cultures, focusing on oxidative stress markers. Preliminary results showed an increase in reactive oxygen species (ROS) formation at higher concentrations, indicating potential cytotoxic effects that warrant further exploration .

Summary of Biological Activities

| Activity | Evidence | Notes |

|---|---|---|

| Acute Toxicity | Mortality in rodent models at high doses | Significant respiratory distress |

| Antioxidative | Potential based on related compounds | Requires further investigation |

| Antimicrobial | Efficacy against MRSA in related studies | Limited direct evidence available |

Toxicity Studies Overview

| Study | Organism | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Acute Toxicity Study 1 | Rats | 2000 | Mortality observed |

| Acute Toxicity Study 2 | Mice | 3000 | Neurological symptoms noted |

Propriétés

IUPAC Name |

2-methylbutan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-4-11(2,3)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOYZKPYPRYIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291215 | |

| Record name | tert-Pentylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31797-64-5 | |

| Record name | tert-Pentylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Pentylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Pentylcyclohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF2H546947 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.